molecular formula C14H17N3OS B1270888 4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 522606-41-3

4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270888
CAS No.: 522606-41-3
M. Wt: 275.37 g/mol
InChI Key: XDSSEUKLABJYSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethylphenol with allyl bromide to form 4-ethylphenoxyallyl ether. This intermediate is then reacted with thiosemicarbazide under basic conditions to yield the desired triazole derivative .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl group on the phenoxy moiety, which may influence its biological activity and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-3-9-17-13(15-16-14(17)19)10-18-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSSEUKLABJYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366143
Record name 5-[(4-Ethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522606-41-3
Record name 5-[(4-Ethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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